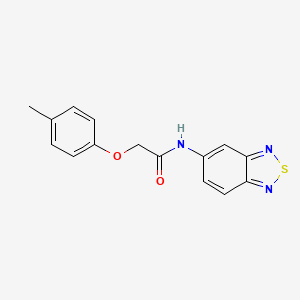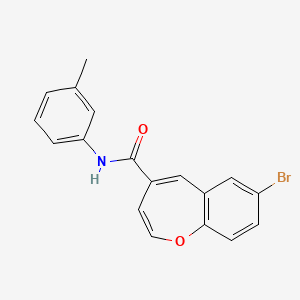![molecular formula C18H21BrN2O2 B14981689 5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14981689.png)
5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a pyrrolidine ring and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The carboxylic acid derivative of the brominated furan is converted to the corresponding carboxamide using reagents such as thionyl chloride followed by reaction with the appropriate amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diamines.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the brominated furan carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving furan and pyrrolidine derivatives.
Medicine: Investigation as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: Use in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and pyrrolidine moiety suggests potential binding to active sites through hydrogen bonding, π-π interactions, and hydrophobic effects. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide: shares structural similarities with other furan and pyrrolidine derivatives, such as:
Uniqueness
- The unique combination of the furan ring, bromine atom, and pyrrolidine moiety in this compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
属性
分子式 |
C18H21BrN2O2 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
5-bromo-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-13-4-6-14(7-5-13)15(21-10-2-3-11-21)12-20-18(22)16-8-9-17(19)23-16/h4-9,15H,2-3,10-12H2,1H3,(H,20,22) |
InChI 键 |
LEMOPESJSZRVKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981618.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981623.png)
![N-benzyl-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14981637.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14981645.png)
![2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14981664.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981672.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B14981680.png)
![Phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14981681.png)
![4-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981694.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B14981696.png)


![1-(4-tert-butylphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981716.png)
